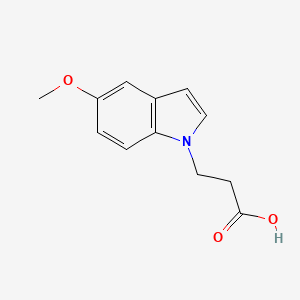

3-(5-Methoxy-1H-indol-1-yl)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Methoxy-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

3-(5-Methoxy-1H-indol-1-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in modulating biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary target of 3-(5-methoxy-1H-indol-1-yl)propanoic acid is the Peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

3-(5-methoxy-1H-indol-1-yl)propanoic acid interacts with PPARs, specifically PPARα, PPARγ, and PPARδ . The compound’s interaction with these receptors modulates their activities, leading to changes in the transcription of specific genes . This modulation can result in various biological effects, depending on the specific genes affected .

Biochemical Pathways

The compound’s interaction with PPARs affects several biochemical pathways. For instance, PPARs are involved in the regulation of fatty acid storage and glucose metabolism . Therefore, the compound’s action on PPARs can influence these metabolic processes .

Result of Action

The molecular and cellular effects of 3-(5-methoxy-1H-indol-1-yl)propanoic acid’s action are diverse, given the wide range of biological processes regulated by PPARs. For example, the compound has shown beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters in animal models of obesity and diabetes .

Biochemische Analyse

Biochemical Properties

It has been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism due to its interaction with PPARγ .

Molecular Mechanism

It is known to interact with PPARγ . Once activated by a ligand, PPARγ binds to DNA specific PPAR response elements, which could potentially influence gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)propanoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction, where the indole ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for 3-(5-methoxy-1H-indol-1-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methoxy-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-Methoxyindole-3-acetic acid: A derivative with similar structural features but different biological activities.

Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.

Uniqueness

3-(5-Methoxy-1H-indol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and propanoic acid moiety at the 1-position differentiate it from other indole derivatives, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

3-(5-Methoxy-1H-indol-1-yl)propanoic acid, an indole derivative, has garnered attention due to its significant biological activities, particularly in the context of neuroprotection and metabolic regulation. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a propanoic acid moiety linked to a methoxy-substituted indole ring. Its molecular formula is C12H13N1O3 with a molar mass of 233.24 g/mol. The presence of the methoxy group at the 5-position enhances its reactivity and biological activity.

3-(5-Methoxy-1H-indol-1-yl)propanoic acid primarily interacts with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This receptor plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cellular differentiation. The compound acts as a ligand for PPARγ, leading to:

- Gene Regulation : Modulation of genes involved in metabolic pathways.

- Cell Signaling : Influence on signaling pathways related to metabolism and inflammation.

Biochemical Pathways

The interaction with PPARγ suggests that this compound may affect several biochemical pathways, particularly those related to lipid metabolism and inflammatory responses. It has been shown to improve metabolic parameters such as glucose levels, triglycerides, and cholesterol.

Neuroprotective Effects

Research indicates that 3-(5-methoxy-1H-indol-1-yl)propanoic acid possesses neuroprotective properties:

- Oxidative Stress Protection : It exhibits antioxidant activity that protects neurons from oxidative damage, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

- Monoamine Oxidase B Inhibition : The compound inhibits monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders .

Interaction with Cannabinoid Receptors

Studies have shown that this compound binds to both CB1 and CB2 cannabinoid receptors, suggesting potential roles in modulating pain perception, mood regulation, and appetite control.

Pharmacokinetics

The pharmacokinetic profile of 3-(5-methoxy-1H-indol-1-yl)propanoic acid is influenced by factors such as:

- Bioavailability : Determines how effectively the compound reaches its target sites.

- Stability : Affected by environmental conditions like pH and temperature.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(5-methoxy-1H-indol-1-yl)propanoic acid, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Indole-3-propionic acid | Indole ring with propanoic acid | Known for strong neuroprotective effects |

| 5-Methoxyindolecarboxylic acid | Methoxy group on indole ring | Exhibits antioxidant properties |

| Indole-2-carboxamide | Indole ring with carboxamide group | Demonstrates broad biological activities |

These comparisons highlight how variations in functional groups influence biological activity and therapeutic potential.

Case Studies

Several studies have documented the effects of 3-(5-methoxy-1H-indol-1-yl)propanoic acid:

- Neuroprotection in Cell Models :

- Metabolic Regulation :

Eigenschaften

IUPAC Name |

3-(5-methoxyindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-2-3-11-9(8-10)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNDCIJEUZJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.